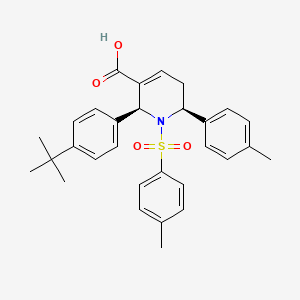

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

Vue d'ensemble

Description

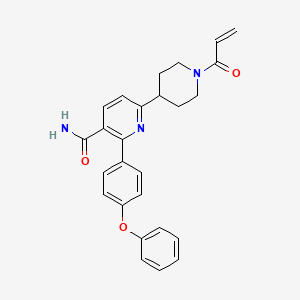

Lipoprotein-associated phospholipase A2, also known as platelet activating factor acetylhydrolase (PAF-AH) or phospholipase A2 group 7, hydrolyzes glycerophospholipids to produce lyso-PAF/lyso-phosphatidylcholine and short and/or oxidized fatty acids, many of which have pro-inflammatory or pro-oxidative activities. PAF-AH1b2 and 1b3 form a complex with 1b1 to regulate brain development, spermatogenesis, and cancer pathogenesis. P11 is an inhibitor of PAF-AH1b2- and 1b3-mediated hydrolysis of PAF to lyso-PAF (IC50s = 37 and 880 nM, respectively) without significant effect on other brain serine hydrolases. At 10 µM, it has been shown to impair Neuro2a and PC3 tumor cell survival.

PAFAH1b2 is a selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3. It acts by impairing cancer cell survival.

Applications De Recherche Scientifique

Structural Characterisation in Metal Complexes

This compound has been studied for its interaction in the formation of metal complexes. For instance, Sousa et al. (2001) explored how it interacts with 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, leading to the isolation of different products and metal complexes when combined with metals like Co, Cu, Zn. These complexes were characterized using various techniques including IR, mass spectrometry, and X-ray diffraction (Sousa et al., 2001).

Synthesis and Chemical Transformations

Moskalenko and Boev (2014) investigated the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound. They explored its reactions with other chemical agents like maleic anhydride, leading to the formation of various adducts and derivatives. These findings are significant in understanding the chemical transformations and synthesis routes for such compounds (Moskalenko & Boev, 2014).

Analysis in Drug Metabolism

While focusing on CP-533,536, a related compound, Prakash et al. (2008) studied its metabolism in human liver microsomes and its interaction with cytochrome P450 enzymes. They discovered unique metabolic pathways, which is crucial for understanding how similar compounds are metabolized in the body (Prakash et al., 2008).

Palladium-Catalyzed Coupling Reactions

Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of a similar compound with various arylboronic acids. This research is significant for understanding how such compounds can be modified and utilized in chemical synthesis (Wustrow & Wise, 1991).

Synthesis of Pyrroles and Pyrrolidines

Benetti et al. (2002) conducted a study on Wittig reaction involving a compound similar to the one , leading to the synthesis of various heterocyclic compounds. This research highlights the potential of such compounds in synthesizing diverse chemical structures (Benetti et al., 2002).

Propriétés

IUPAC Name |

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDPRSHRVANQQ-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CC=C([C@@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

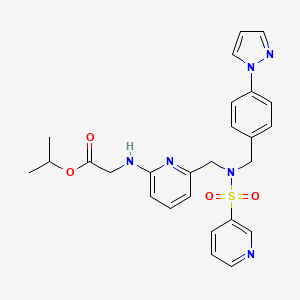

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

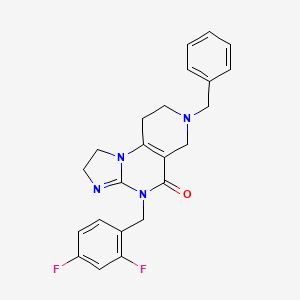

![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)